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Compound of Interest

Compound Name: BMS-309403

Cat. No.: B1667199

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-309403 is a potent and selective inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also
known as aP2.[1][2][3] FABP4 is highly expressed in adipocytes and macrophages and is
implicated in the pathogenesis of metabolic diseases and atherosclerosis.[4] Inhibition of
FABP4 by BMS-309403 has been shown to ameliorate atherosclerosis in apolipoprotein E-
deficient (ApoE-/-) mice, a widely used animal model for studying this disease.[1][5] These
application notes provide a summary of the quantitative effects of BMS-309403 treatment in
ApoE-/- mice and detailed protocols for key experiments.

Data Presentation

Table 1: Effect of BMS-309403 on Atherosclerotic Lesion
Area in ApoE-/- Mice

Treatment Intervention . Lesion Area

Duration ] Reference
Group Type Reduction (%)
BMS-309403 Early 6 weeks 52.6 [1]
BMS-309403 Late 6 weeks 51.0 [1]
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Table 2: Effect of BMS-309403 on Plasma Lipids in 18-

Treatment . .
Triglycerides LDL-C HDL-C Reference

Group
Significantl Significantl

Vehicle Elevated J Y J Y [6]
Elevated Reduced

BMS-309403 (15 Significantl Significantl

( Reduced g Y g Y [6]
mg-kg~1-day1) Elevated Reduced

Note: While LDL-C remained elevated and HDL-C remained reduced compared to wild-type
mice, the significant effect of BMS-309403 in this study was the reduction of triglycerides.[6]

Table 3: Effect of BMS-309403 on Endothelial Function
and Inflammatory Markers

Effect of BMS- o
Parameter Key Findings Reference
309403 Treatment
Increased
Endothelial Function Improved phosphorylated and [5][6]
total eNOS.[6]
o Dose- and time-
MCP-1 Production (in )
Decreased dependent reduction. [1]
THP-1 macrophages)
[1]
44% reduction in
Macrophage Foam cholesterol ester
) Reduced o [1]
Cell Formation accumulation in THP-
1 macrophages.
Alleviated Elevated intestinal
Gut Microenvironment  Inflammatory expression of ZO-1 [7]
Response and occludin.

Experimental Protocols
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BMS-309403 Administration to ApoE-/- Mice

This protocol describes the oral administration of BMS-309403 to ApoE-/- mice to study its
effects on atherosclerosis.

Materials:

ApoE-/- mice (e.g., on a C57BL/6J background)[1]

High-cholesterol atherogenic Western diet (e.g., 21% fat, 0.21% cholesterol)[1]

BMS-309403[1]

Vehicle solution (e.g., 10% 1-methyl-2-pyrrolidone and 5% cremophor EL with ethanol in
water, or 4% Tween 80)[1][6]

Oral gavage needles
Procedure:

Animal Model: House male ApoE-/- mice under a 12-hour light cycle with ad libitum access

to food and water.[1]

o Diet: At 4-5 weeks of age, switch the mice to a high-cholesterol atherogenic Western diet to
induce atherosclerosis.[1]

o Treatment Groups: Divide the mice into at least two groups: a vehicle control group and a
BMS-309403 treatment group.

e Drug Preparation: Dissolve BMS-309403 in the chosen vehicle at the desired concentration.
A commonly used dose is 15 mg-kg~*-day~1.[1][6]

e Administration:

o Early Intervention: Start the Western diet and daily oral gavage with BMS-309403 or
vehicle simultaneously in 5-week-old mice.[1]
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o Late Intervention: After 8 weeks on the Western diet (at 12 weeks of age), begin daily oral
gavage with BMS-309403 or vehicle.[1]

o Treatment Duration: Continue the treatment for a specified period, for example, 6 weeks.[1]

[6]
e Monitoring: Monitor the body weight and general health of the mice throughout the study.[6]

o Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice and
collect blood and tissues for further analysis.

Quantification of Aortic Atherosclerosis

This protocol details the en face analysis of the aorta and Oil Red O staining of aortic root
sections to quantify atherosclerotic lesions.

Materials:

o Dissection tools (scissors, forceps)

» Perfusion buffer (e.g., PBS with heparin)
» Fixative (e.g., buffered formalin)[8]

e Oil Red O stain[9]

o Embedding medium (e.g., gelatin or OCT)[8]
 Cryostat or microtome

e Microscope with a camera

e Image analysis software

Procedure:

» Aorta Isolation:

o Anesthetize the mouse and open the thoracic cavity.[8]

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b1667199?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3057294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3057294/
https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://pubmed.ncbi.nlm.nih.gov/40029810/
https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Perfuse the circulatory system with PBS to flush out blood.[8]

o Carefully dissect the entire aorta from the heart to the iliac bifurcation.

e En Face Analysis:

o

Clean the aorta of surrounding adipose and connective tissue.

[¢]

Cut the aorta longitudinally and pin it flat on a black wax dissecting pan.

[¢]

Stain the aorta with Oil Red O solution to visualize lipid-rich atherosclerotic plaques.[9]

[e]

Capture high-resolution images of the stained aorta.

o

Use image analysis software to quantify the percentage of the aortic surface area covered
by lesions.

¢ Aortic Root Analysis:

[¢]

Fix the heart and the upper portion of the aorta in buffered formalin.[8]
o Embed the tissue in gelatin or OCT compound.[8]
o Serially section the aortic root.[9]

o Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic
plaques.[9]

o Counterstain with hematoxylin to visualize cell nuclei.

o Capture images of the stained sections at the level of the aortic valve cusps.

[¢]

Quantify the lesion area in the aortic root sections using image analysis software.

Plasma Lipid Analysis

This protocol outlines the measurement of plasma lipid levels.

Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://pubmed.ncbi.nlm.nih.gov/40029810/
https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://pubmed.ncbi.nlm.nih.gov/40029810/
https://pubmed.ncbi.nlm.nih.gov/40029810/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Blood collection tubes (with anticoagulant, e.g., EDTA)

e Centrifuge

o Commercial assay kits for triglycerides, total cholesterol, LDL-C, and HDL-C
Procedure:

e Blood Collection: Collect blood from the mice via cardiac puncture or another appropriate
method at the time of euthanasia.[8]

e Plasma Separation: Centrifuge the blood samples to separate the plasma.

o Lipid Measurement: Use commercial enzymatic colorimetric assay kits to measure the
concentrations of triglycerides, total cholesterol, LDL-C, and HDL-C in the plasma samples
according to the manufacturer's instructions.[10]

Signaling Pathways and Experimental Workflows
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Animal Model and Treatment
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Caption: Experimental workflow for BMS-309403 treatment in ApoE-/- mice.
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FABP4 Inhibition by BMS-309403
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Caption: Proposed signaling pathway of BMS-309403 in atherosclerosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4076119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076119/
https://www.medchemexpress.com/BMS-309403.html
https://www.caymanchem.com/product/10010206/bms309403
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra05637g
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra05637g
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra05637g
https://www.mdpi.com/1422-0067/22/17/9386
https://pmc.ncbi.nlm.nih.gov/articles/PMC3057294/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3057294/
https://www.endocrine-abstracts.org/ea/0081/ea0081ep1
https://www.protocols.io/view/quantification-of-atherosclerosis-at-the-aortic-si-36wgq9k55lk5/v1
https://pubmed.ncbi.nlm.nih.gov/40029810/
https://pubmed.ncbi.nlm.nih.gov/40029810/
https://pubmed.ncbi.nlm.nih.gov/28527370/
https://pubmed.ncbi.nlm.nih.gov/28527370/
https://www.benchchem.com/product/b1667199#bms-309403-treatment-in-apoe-mice
https://www.benchchem.com/product/b1667199#bms-309403-treatment-in-apoe-mice
https://www.benchchem.com/product/b1667199#bms-309403-treatment-in-apoe-mice
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667199?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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